molecular formula C19H15N3OS B4430087 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide

Cat. No.: B4430087
M. Wt: 333.4 g/mol
InChI Key: GWEGYZCYYOKJLR-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide is a complex organic compound that features a cyano group, a dimethylphenyl group, and a thienyl group attached to an isonicotinamide backbone

Properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-4-13(2)15(9-12)17-11-24-19(16(17)10-20)22-18(23)14-5-7-21-8-6-14/h3-9,11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGYZCYYOKJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide typically involves the reaction of 2,5-dimethylphenylamine with cyanoacetic acid under basic conditions to form the corresponding cyanoacetamide. This intermediate is then subjected to a cyclization reaction with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The cyano group and thienyl ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-methylphenyl)isonicotinamide
  • N-(3-cyano-4-ethylphenyl)isonicotinamide
  • N-(3-cyano-4-propylphenyl)isonicotinamide

Uniqueness

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide is unique due to the presence of both the dimethylphenyl and thienyl groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide
Reactant of Route 2
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N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide

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